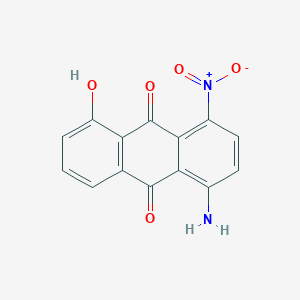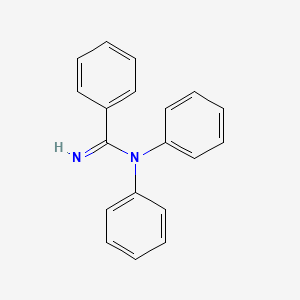
N,N-diphenylbenzamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diphenylbenzamidine is an organic compound with the molecular formula C19H16N2. It is a derivative of benzamidine, where the hydrogen atoms on the nitrogen atoms are replaced by phenyl groups. This compound is known for its unique chemical properties and has been studied extensively in various fields of chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
N,N-diphenylbenzamidine can be synthesized through several methods. One common method involves the reaction of benzanilide with phosphorus pentachloride, followed by the addition of pyridine and aniline. The reaction mixture is then heated, and the product is isolated and purified through recrystallization from ethanol .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N,N-diphenylbenzamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: this compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
科学的研究の応用
N,N-diphenylbenzamidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities and interactions with enzymes.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug design.
Industry: This compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N-diphenylbenzamidine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, affecting their activity and function. The compound’s structure allows it to bind to active sites of enzymes, blocking their catalytic activity and leading to various biochemical effects .
類似化合物との比較
Similar Compounds
N,N’-diphenylbenzidine: A related compound with similar structural features but different chemical properties.
N,N’-diphenylbenzamidinate: Another derivative with distinct reactivity and applications.
Uniqueness
N,N-diphenylbenzamidine is unique due to its specific substitution pattern and the resulting chemical properties. Its ability to participate in diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial use .
特性
分子式 |
C19H16N2 |
|---|---|
分子量 |
272.3 g/mol |
IUPAC名 |
N,N-diphenylbenzenecarboximidamide |
InChI |
InChI=1S/C19H16N2/c20-19(16-10-4-1-5-11-16)21(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H |
InChIキー |
PTXGUWDEUKICHG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=N)N(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B13133940.png)
![4-Chloro-6-ethynylthieno[2,3-d]pyrimidine](/img/structure/B13133941.png)
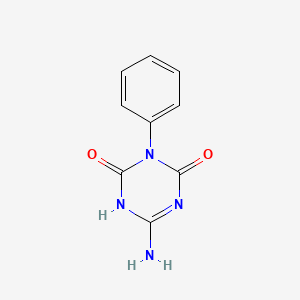

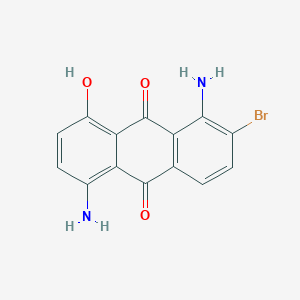
![5-Nitro-1,3-dihydrobenzo[c]thiophene2,2-dioxide](/img/structure/B13133966.png)

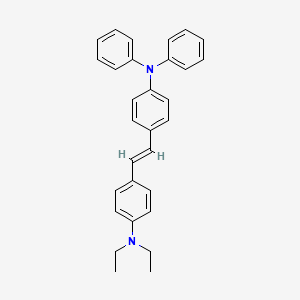
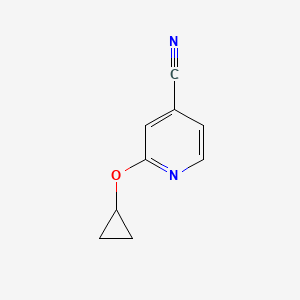
![3-Hydroxy-2,3-dimethylbutan-2-yl 2-(2-((butylamino)methyl)-5-fluorophenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13133993.png)
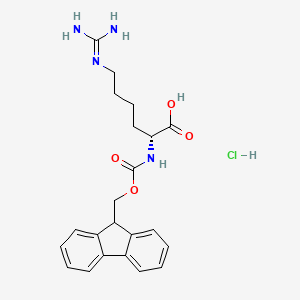
![4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine](/img/structure/B13133997.png)
![5'-(((2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenyl)amino)methyl)-2'-chloro-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13134006.png)
